Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
Description
Contextualization within Azo Compound Chemistry and Aromatic Systems Research
Azo compounds, characterized by the R-N=N-R′ functional group, are a major class of chemical compounds, with aromatic azo compounds being particularly stable due to the delocalization of the azo bond with the aryl rings. nih.gov These compounds are known for their vibrant colors and have been extensively used as dyes since the 19th century. jchemrev.com The chemistry of azo compounds is rich and varied, with synthesis typically involving the diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich species. jocpr.com
The presence of the azo group connecting two aromatic systems in Benzoic acid, 4-[(4-hydroxyphenyl)azo]- makes it a quintessential example of an aromatic azo compound. This structure allows for π-electron conjugation across the molecule, which is fundamental to its chemical and physical properties, including its absorption of light in the visible region. nih.gov The substituents on the aromatic rings, in this case, a hydroxyl (-OH) and a carboxylic acid (-COOH) group, play a crucial role in modifying the electronic properties and reactivity of the molecule. mdpi.com The electron-donating nature of the hydroxyl group and the electron-withdrawing nature of the carboxylic acid group create a push-pull electronic system, which is a common motif in the design of functional organic materials.
Within the broader context of aromatic systems research, the study of compounds like Benzoic acid, 4-[(4-hydroxyphenyl)azo]- contributes to the understanding of structure-property relationships in conjugated systems. The ability of the azo group to undergo trans-cis isomerization upon exposure to light or heat is a key area of investigation, with potential applications in molecular switches and data storage. nih.gov
Significance of the Benzoic Acid, 4-[(4-hydroxyphenyl)azo]- Scaffold in Contemporary Chemical Science
The scaffold of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is of significant interest in contemporary chemical science due to its versatile functionality. The presence of both a carboxylic acid and a hydroxyl group allows for a range of chemical modifications, making it a valuable building block in organic synthesis. For instance, it can be used to synthesize more complex molecules through reactions such as Williamson ether synthesis. sigmaaldrich.comchemicalbook.com
One of the notable applications of this scaffold is as a cleavable linker in proteomics and affinity chromatography. sigmaaldrich.comchemsrc.com The azo bond can be selectively cleaved by treatment with sodium dithionite (B78146), which reduces the azo group to two primary amines. sigmaaldrich.comsigmaaldrich.com This property allows for the controlled release of biomolecules that have been captured through an affinity interaction.
Furthermore, the azo-benzoic acid moiety is being explored in medicinal chemistry. nih.govmdpi.com Azo compounds have been investigated for a variety of biological activities, and the specific substitution pattern of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- could be tailored to interact with biological targets. nih.govnih.gov The ability of azo compounds to act as prodrugs, where the azo bond is cleaved under specific physiological conditions to release an active drug, is an area of active research. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C13H10N2O3 | sigmaaldrich.com |
| Molecular Weight | 242.23 g/mol | sigmaaldrich.com |
| Melting Point | 266–280 °C (decomposition) | |
| CAS Registry Number | 105299-45-4, 2497-38-3 | sigmaaldrich.com |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 5 | nih.gov |
| Rotatable Bond Count | 3 | nih.gov |
Historical Development and Emerging Research Trajectories of Related Azo-Benzoid Structures
The history of azo compounds dates back to the mid-19th century, with the discovery of the diazotization reaction by Peter Griess in 1858. chemrevlett.com This discovery paved the way for the synthesis of a vast array of azo dyes, which revolutionized the textile industry. youtube.com Early research focused on expanding the color palette and improving the stability of these dyes.
The development of azo-benzoid structures, which incorporate a benzoic acid moiety, was a natural progression. The inclusion of the carboxylic acid group provided a handle for further chemical functionalization and influenced the solubility and dyeing properties of the compounds. Over the years, research has evolved from the initial focus on dyes to exploring the broader applications of these structures in various scientific fields.
Emerging research trajectories for related azo-benzoid structures are diverse and promising. In materials science, there is growing interest in the development of photoresponsive polymers and liquid crystals incorporating these moieties. The reversible isomerization of the azo group can be harnessed to create materials that change their shape, color, or other properties in response to light.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-hydroxyphenyl)diazenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-12-7-5-11(6-8-12)15-14-10-3-1-9(2-4-10)13(17)18/h1-8,16H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLVCZTOFOWHIJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062469 | |
| Record name | Benzoic acid, 4-[(4-hydroxyphenyl)azo]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2497-38-3 | |
| Record name | 4-[(4-Hydroxyphenyl)azo]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-(2-(4-hydroxyphenyl)diazenyl)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 4-[2-(4-hydroxyphenyl)diazenyl]- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 4-[(4-hydroxyphenyl)azo]- | |
| Source | EPA DSSTox | |
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| Record name | 4'-Hydroxyazobenzene-4-carboxylic Acid | |
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Synthetic Methodologies and Mechanistic Investigations of Benzoic Acid, 4 4 Hydroxyphenyl Azo
Established Synthetic Pathways for Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and its Derivatives
The synthesis of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- primarily relies on the diazotization of a primary aromatic amine to form a diazonium salt, which subsequently couples with a nucleophilic compound like 4-hydroxybenzoic acid. This process is a cornerstone of azo dye chemistry, which dates back to the mid-19th century.
Diazotization-Coupling Reaction Mechanisms
The synthesis of azo compounds, including Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, is predominantly achieved through a two-step process: diazotization followed by an azo coupling reaction. brainly.comnih.gov This method is a fundamental reaction in industrial organic chemistry. nih.gov
Role of Diazonium Salt Intermediates
Diazonium salts are crucial intermediates in the synthesis of a wide array of organic compounds, particularly azo dyes. unacademy.com They are formed by the reaction of a primary aromatic amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures (0–5 °C) to prevent decomposition. brainly.com
These salts are highly reactive electrophiles due to the positive charge on the terminal nitrogen atom. unacademy.comnumberanalytics.com This electrophilicity allows them to react with electron-rich aromatic compounds in what is known as an azo coupling reaction. numberanalytics.comnumberanalytics.com The versatility of diazonium salts stems from their ability to introduce various functional groups into an aromatic ring, making them invaluable in synthetic organic chemistry. unacademy.com
Key Characteristics of Diazonium Salts:
| Property | Description |
|---|---|
| State | Typically colorless crystalline solids that may darken in air. unacademy.com |
| Solubility | Highly soluble in water. unacademy.com |
| Stability | Generally unstable and can be explosive when dry, thus they are usually prepared in solution and used immediately. nih.gov |
Coupling Component Reactivity and Selectivity
The second step in the synthesis is the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich nucleophile, known as the coupling component. brainly.comnih.gov This reaction is a form of electrophilic aromatic substitution. numberanalytics.comslideshare.net
For the synthesis of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, the coupling component is 4-hydroxybenzoic acid. jocpr.com The reactivity of the coupling component is significantly influenced by the presence of electron-donating groups, such as hydroxyl (-OH) or amino (-NH2) groups, which activate the aromatic ring towards electrophilic attack. mychemblog.comlibretexts.org
The selectivity of the coupling reaction is directed by these activating groups. The substitution typically occurs at the para position relative to the activating group. wikipedia.orgorganic-chemistry.org If the para position is already occupied, the coupling will occur at the ortho position. wikipedia.orgjove.com The pH of the reaction medium is a critical factor influencing both the reactivity of the coupling component and the diazonium salt itself. numberanalytics.comlibretexts.org For phenols, a slightly alkaline medium (pH > 7.5) is preferred as it increases the concentration of the more reactive phenoxide ion. libretexts.orgjove.com
Williamson Synthesis for Structural Modifications
The Williamson ether synthesis can be employed for structural modifications of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-. This method is a well-established route for the formation of ethers from an alkoxide and a primary alkyl halide. francis-press.com For instance, 4-(4′-Hydroxyphenylazo)benzoic acid can be reacted with 1-bromopropane (B46711) via Williamson synthesis to produce 4-(4-propyloxyphenylazo)benzoic acid. sigmaaldrich.comsigmaaldrich.com This reaction allows for the introduction of various alkyl or aryl groups onto the hydroxyl moiety of the parent compound, enabling the synthesis of a diverse range of derivatives with potentially altered physical and chemical properties. francis-press.com The reaction generally involves the deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. francis-press.com
Microwave-Assisted Synthetic Approaches for Benzoic Acid Derivatives
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often milder reaction conditions. ajrconline.orgmatanginicollege.ac.in This technique has been successfully applied to the synthesis of various benzoic acid derivatives. ijprdjournal.com Microwave irradiation can accelerate reactions such as the hydrolysis of benzanilide (B160483) to benzoic acid and the oxidation of toluene (B28343). ajrconline.orgrasayanjournal.co.in The rapid and uniform heating provided by microwaves can enhance reaction rates and improve the purity of the final products. ijprdjournal.com For example, the hydrolysis of benzamide (B126) to benzoic acid, which typically takes an hour under conventional heating, can be completed in just 7 minutes with a 99% yield using microwave irradiation. rasayanjournal.co.in Similarly, the oxidation of toluene with KMnO4 can be accomplished in 5 minutes under microwave conditions, compared to 10-12 hours of refluxing with conventional methods. matanginicollege.ac.inrasayanjournal.co.in
Stereoselective Synthesis and Isomer Control (E/Z isomerism of the azo linkage)
The azo linkage (-N=N-) in Benzoic acid, 4-[(4-hydroxyphenyl)azo]- can exist as two geometric isomers: the E (trans) and Z (cis) isomers. The E isomer is generally the more thermodynamically stable form. metu.edu.tr The interconversion between these isomers can be induced by light irradiation or heat. mdpi.comresearchgate.net This photoisomerization property is a key feature of azobenzene (B91143) and its derivatives, making them interesting for applications in photoresponsive materials. mdpi.com
Control over the stereochemistry of the azo linkage is crucial for specific applications. While the E isomer is typically favored, the Z isomer can be obtained through photochemical isomerization. metu.edu.tr The stability and reactivity of these isomers can be influenced by the structure of the molecule, including the presence of bridges in cyclic azobenzene derivatives. elsevierpure.combohrium.com One-electron reduction can also induce isomerization, generally leading to the most thermodynamically stable radical anion. elsevierpure.com
Advanced Synthetic Strategies for Functionalized Benzoic Acid, 4-[(4-hydroxyphenyl)azo]-
The foundational structure of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- serves as a versatile scaffold for the introduction of additional functional groups, the coordination with metal ions, and the construction of larger polymeric or oligomeric architectures. These advanced synthetic strategies unlock a diverse array of derivatives with tailored properties.
Incorporation of Additional Functional Groups
The functionalization of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- can be achieved through various synthetic routes, allowing for the modulation of its chemical and physical properties. A common strategy involves the diazotization of a substituted aromatic amine followed by coupling with a phenol (B47542) or benzoic acid derivative. This approach allows for the introduction of a wide range of functional groups onto either aromatic ring.
One straightforward method to modify the parent compound is through reactions targeting the existing hydroxyl or carboxylic acid groups. For instance, the hydroxyl group can be alkylated to form ether linkages. A notable example is the synthesis of 4-(4-propyloxyphenylazo)benzoic acid via the Williamson ether synthesis, where Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is reacted with 1-bromopropane. sigmaaldrich.com
A more versatile approach involves synthesizing derivatives from different starting materials. By diazotizing various aromatic amines and coupling them with 4-hydroxybenzoic acid, a library of compounds with diverse functionalities can be created. This method has been employed to synthesize derivatives bearing methyl, naphthyl, nitro, and sulfophenyl groups. jocpr.com The general reaction scheme involves the diazotization of the aromatic amine with sodium nitrite in an acidic medium at low temperatures (0-5 °C), followed by the addition of this diazonium salt solution to an alkaline solution of 4-hydroxybenzoic acid. jocpr.com
The following table summarizes a selection of synthesized derivatives and their key spectral data, demonstrating the versatility of this synthetic approach.
| Compound Name | Molecular Formula | Key Spectroscopic Data | Reference |
| 4-hydroxy-3-[(E)-(4-methylphenyl) diazenyl] benzoic acid | C₁₄H₁₂N₂O₃ | IR (KBr, cm⁻¹): 3449 (Phenolic –O–H Stretch) | jocpr.com |
| 4-hydroxy-3-[(E)-naphthalen-1-yldiazenyl] benzoic acid | C₁₇H₁₂N₂O₃ | IR (KBr, cm⁻¹): 3438 (Phenolic –O–H Stretch) | jocpr.com |
| 4-hydroxy-3-[(E)-(3-nitrophenyl)diazenyl] benzoic acid | C₁₃H₉N₃O₅ | IR (KBr, cm⁻¹): 3445 (Phenolic –O–H Stretch) | jocpr.com |
| 4-hydroxy-3-[(E)-(4-sulfophenyl)diazenyl] benzoic acid | C₁₃H₁₀N₂O₆S | IR (KBr, cm⁻¹): 3440 (Phenolic –O–H Stretch) | jocpr.com |
Further functionalization can lead to more complex structures with potential applications in materials science and medicinal chemistry. For example, the synthesis of 2-((4-(3,4-dicyanophenoxy)phenyl)diazenyl)benzoic acid and 2,2′-((((4,5-dicyano-1,2-phenylene)bis(oxy))bis(4,1-phenylene))bis(diazene-2,1-diyl)) dibenzoic acid has been reported, starting from 2-(4-hydroxyphenylazo)benzoic acid. sigmaaldrich.com
Synthesis of Metal Complexes and Organotin(IV) Derivatives
The carboxylic acid and hydroxyl moieties of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and its derivatives make them excellent ligands for the formation of metal complexes and organotin(IV) derivatives. These complexes often exhibit unique geometries and properties distinct from the free ligand.
The synthesis of organotin(IV) derivatives of carboxylic acids is well-documented. A general method involves the reaction of di- or triorganotin(IV) chlorides with the sodium salt of the carboxylic acid ligand. nih.gov For instance, organotin(IV) complexes of o- or p-hydroxybenzoic acids have been synthesized by reacting di- and triorganotin(IV) compounds with a solution of the ligand containing an equimolar amount of potassium hydroxide. semanticscholar.org The resulting complexes can have varying stoichiometries and coordination geometries around the tin atom. For example, derivatives with the general formulae R₂SnL₂ and R₃SnL (where L is the carboxylate ligand) have been prepared. tubitak.gov.tr Spectroscopic techniques such as FT-IR, and ¹H, ¹³C, and ¹¹⁹Sn NMR are crucial for characterizing these complexes and determining the coordination mode of the carboxylate group. semanticscholar.orgtubitak.gov.tr The magnitude of the separation between the asymmetric and symmetric stretching vibrations of the carboxylate group (Δυ) in the IR spectrum can indicate whether the coordination is monodentate or bidentate. researchgate.net
The following table provides examples of organotin(IV) derivatives synthesized from carboxylic acid ligands, illustrating the general synthetic approach.
| Organotin(IV) Precursor | Carboxylic Acid Ligand | Resulting Complex Formula | Reference |
| (CH₃)₂SnCl₂ | o-hydroxybenzoic acid | [(CH₃)₂Sn(HL)₂] | semanticscholar.org |
| (n-C₄H₉)₂SnCl₂ | o-hydroxybenzoic acid | [(n-C₄H₉)₂Sn(HL)₂] | semanticscholar.org |
| (n-C₄H₉)₃SnCl | p-hydroxybenzoic acid | [(n-C₄H₉)₃Sn(HL)] | semanticscholar.org |
| (C₆H₅)₃SnCl | p-hydroxybenzoic acid | [(C₆H₅)₃Sn(HL)] | semanticscholar.org |
Similarly, Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and its functionalized analogs can act as ligands for a variety of transition metals. The synthesis of such complexes typically involves the reaction of a metal salt with the ligand in a suitable solvent. The coordination can occur through the nitrogen atoms of the azo group and the oxygen atoms of the carboxylate and hydroxyl groups. The synthesis of mononuclear complexes of Cu(II), Ni(II), Co(II), Mn(II), Zn(II), Fe(III), Ru(III), and UO₂(II) with an azo-hydrazone ligand containing a hydroxyl group has been reported. researchgate.net These studies provide a framework for the potential synthesis of metal complexes with Benzoic acid, 4-[(4-hydroxyphenyl)azo]-. The resulting complexes can be characterized by elemental analysis, molar conductance, magnetic susceptibility measurements, and various spectroscopic techniques to elucidate their structures. researchgate.netirapa.org
Polymerization and Oligomerization Approaches
The bifunctional nature of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and its precursors, such as 4-hydroxybenzoic acid, allows for their use as monomers in polymerization and oligomerization reactions.
The enzymatic oligomerization of 4-hydroxybenzoic acid using laccase has been investigated. researchgate.net This process leads to the formation of dimers and higher oligomers through oxidative coupling. The primary products identified are C-C and C-O linked dimers. These dimers are more reactive than the monomer and are rapidly polymerized further. researchgate.net This enzymatic approach offers a green alternative to traditional polymerization methods.
Furthermore, derivatives of 4-hydroxybenzoic acid are valuable monomers for the synthesis of high-performance polymers. For instance, a novel diester monomer derived from 4-hydroxybenzoic acid has been used to create aliphatic-aromatic copolyesters through melt polymerization with diols and other diacids. researchgate.net This strategy allows for the incorporation of aromatic units into polyester (B1180765) backbones, enhancing their thermal and mechanical properties. The study of the oligomerization of various carboxylic acids, including benzoic acid, using density functional theory, provides insights into the formation of dimers and trimers in different solvents, which is fundamental to understanding the initial stages of polymerization. nih.gov
While direct polymerization of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is not extensively documented in the reviewed literature, its structural motifs are present in various polymeric systems. The azo group, for instance, is a well-known chromophore used in the synthesis of photoresponsive polymers. The carboxylic acid and hydroxyl groups provide reactive sites for polycondensation reactions, suggesting the potential for incorporating this molecule into polyesters, polyamides, and other polymer architectures.
Advanced Spectroscopic and Computational Characterization of Benzoic Acid, 4 4 Hydroxyphenyl Azo
High-Resolution Spectroscopic Techniques for Structural Elucidation
Advanced spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized compounds and in studying their chemical properties. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy are two of the most powerful and commonly employed methods for the characterization of azo compounds.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number and types of hydrogen atoms in a molecule. For Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on its two para-substituted rings, as well as signals for the hydroxyl and carboxylic acid protons.
The protons on the benzoic acid ring (positions 2, 3, 5, 6) and the hydroxyphenyl ring (positions 2', 3', 5', 6') would appear as two distinct sets of doublets, characteristic of an AA'BB' spin system typical for para-substituted benzene rings. The electron-withdrawing nature of the azo and carboxylic acid groups would shift the signals of the adjacent protons downfield, while the electron-donating hydroxyl group would cause an upfield shift for its neighboring protons. The acidic proton of the carboxylic acid group (-COOH) is expected to appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which is often exchangeable with deuterium oxide (D₂O). Similarly, the phenolic proton (-OH) would also appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.
Table 1: Expected ¹H NMR Chemical Shifts for Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic CH (adjacent to -COOH) | ~8.0 - 8.2 | Doublet |
| Aromatic CH (adjacent to -N=N-) | ~7.8 - 8.0 | Doublet |
| Aromatic CH (adjacent to -OH) | ~6.9 - 7.1 | Doublet |
| Phenolic OH | Variable (typically 5-10) | Broad Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the molecule's symmetry, fewer than 13 signals are expected. Carbons in identical chemical environments are considered equivalent and will produce a single signal.
The spectrum would be characterized by several key signals. The carbonyl carbon of the carboxylic acid group is the most deshielded, appearing significantly downfield (typically 165-175 ppm). The aromatic carbons directly bonded to the electron-withdrawing azo group and the electron-donating hydroxyl group would also have characteristic chemical shifts. The carbon attached to the carboxylic acid group (C1) and the carbon attached to the hydroxyl group (C4') would also be readily identifiable.
Table 2: Expected ¹³C NMR Chemical Shifts for Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | ~167 |
| Aromatic C-OH | ~161 |
| Aromatic C-N | ~155 |
| Aromatic C-COOH | ~134 |
Tin-119 Nuclear Magnetic Resonance (¹¹⁹Sn NMR) is a specialized technique used to study the structure and bonding of organotin compounds. This analysis is not performed on the parent azo compound itself, but on its organometallic derivatives where the acidic proton of the carboxylate is replaced by an organotin(IV) moiety, such as tributyltin(IV) (Bu₃Sn-) or dimethyltin(IV) (Me₂Sn²⁺).
The chemical shift in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. When Benzoic acid, 4-[(4-hydroxyphenyl)azo]- acts as a ligand, it typically coordinates to the tin center through the oxygen atoms of the carboxylate group.
In non-coordinating solvents, triorganotin(IV) carboxylates often exist as four-coordinate tetrahedral monomers. In the solid state or with coordinating solvents, they can adopt a five-coordinate trigonal bipyramidal geometry. Diorganotin(IV) dicarboxylates commonly exhibit six-coordinate octahedral geometry. These changes in coordination number are reflected in significant shifts in the ¹¹⁹Sn NMR spectrum. Generally, an increase in the coordination number of the tin atom leads to an upfield shift (to a less negative or more positive ppm value). This technique is therefore crucial for determining the structure of these derivatives in solution.
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FT-IR spectrum of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- would display a series of characteristic absorption bands that confirm the presence of its key functional groups.
The most prominent feature for the carboxylic acid group is a very broad O-H stretching band, typically appearing in the range of 2500-3300 cm⁻¹, which is a result of strong hydrogen bonding between molecules. This is accompanied by a strong, sharp absorption band for the C=O (carbonyl) stretch, expected around 1680-1710 cm⁻¹. The phenolic O-H group will also show a broad stretching band, usually around 3200-3600 cm⁻¹.
Other significant vibrations include the N=N stretch of the azo group, which is often weak in intensity and appears in the 1400-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the characteristic aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.
Table 3: Expected FT-IR Absorption Bands for Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (H-bonded) | 2500 - 3300 | Broad, Strong |
| O-H Stretch | Phenol (B47542) | 3200 - 3600 | Broad, Medium |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium |
| C=O Stretch | Carboxylic Acid | 1680 - 1710 | Strong |
| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
| N=N Stretch | Azo Group | 1400 - 1450 | Weak-Medium |
Vibrational Spectroscopy
Raman Spectroscopy
Raman spectroscopy provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its structural characteristics. While experimental Raman spectra for Benzoic acid, 4-[(4-hydroxyphenyl)azo]- are not extensively documented in dedicated studies, significant insights can be drawn from the analysis of its close structural isomer, 2-(4-hydroxyphenylazo)benzoic acid (HABA), and related compounds.
Theoretical and experimental studies on HABA have identified the key vibrational modes. The assignments are based on density functional theory (DFT) calculations and experimental Fourier Transform (FT)-Raman spectra. researchgate.net The N=N stretching vibration, characteristic of the azo group, is a key indicator in the Raman spectrum. For HABA, this mode is observed experimentally around 1411 cm⁻¹. researchgate.net Vibrations associated with the phenyl rings, such as C-C stretching, C-H in-plane bending, and ring breathing modes, are prominent in the fingerprint region (typically 400-1600 cm⁻¹).
For Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, similar characteristic peaks are expected. The conjugation of the azobenzene (B91143) unit with the vibrational modes of the molecule can significantly enhance Raman signals, a concept known as azo-enhanced Raman scattering (AERS). nih.gov This methodology can increase Raman intensities by extending the electronic conjugation system and coupling the electronic-vibrational transitions. nih.gov
Key expected vibrational modes for Benzoic acid, 4-[(4-hydroxyphenyl)azo]- are summarized below, based on the analysis of its isomer HABA and general knowledge of substituted benzene derivatives.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3400-3600 | Stretching of the phenolic hydroxyl group. |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of the carbon-hydrogen bonds on the phenyl rings. |
| C=O Stretch | 1680-1710 | Stretching of the carbonyl group in the benzoic acid moiety. |
| C=C Stretch (Aromatic) | 1580-1610 | In-plane stretching of the carbon-carbon bonds within the phenyl rings. |
| N=N Stretch | 1400-1440 | Azo group stretching, a characteristic peak for this class of compounds. |
| C-N Stretch | 1130-1150 | Stretching of the carbon-nitrogen bond connecting the azo group to the phenyl rings. |
| O-H Bend | 1180-1260 | In-plane bending of the phenolic hydroxyl group. |
| Ring Breathing Modes | 800-1000 | Symmetric stretching and contraction of the phenyl rings. |
Note: The data in this table is predictive, based on the analysis of the structural isomer 2-(4-hydroxyphenylazo)benzoic acid and related compounds.
Electronic Absorption and Emission Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions
The electronic transitions of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- are readily characterized by UV-Visible spectroscopy. The spectrum is dominated by two main absorption bands: an intense band at lower wavelengths corresponding to the π→π* transition of the conjugated aromatic system, and a less intense band at longer wavelengths attributed to the n→π* transition of the azo group. The position of these absorption maxima is sensitive to the solvent environment, a phenomenon known as solvatochromism.
Studies on azo dyes derived from benzoic acid show that the phenol-based molecules, such as Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, display clean, single peaks in the 300–400 nm range, which is ascribed to the azo tautomeric form. The interaction of the hydroxyl (-OH) group with proton-accepting solvents can increase the electron-donating ability of the group, reinforcing the push-pull system within the molecule and causing a bathochromic (red) shift of the absorption maximum. Conversely, increasing solvent polarity can lead to better solvation of the more polar excited state, also resulting in a bathochromic shift.
The UV-Vis absorption maxima for the closely related isomer, 2-(4-hydroxyphenylazo)benzoic acid (HABA), have been recorded in various solvents, demonstrating this solvatochromic effect. A similar trend is expected for the 4-[(4-hydroxyphenyl)azo]- isomer.
| Solvent | Absorption Maximum (λmax) for 2-(4-hydroxyphenylazo)benzoic acid (nm) |
| Methanol | 348 |
| Ethanol (B145695) | 349 |
| Water | 348 |
| Acetonitrile (B52724) | 350 |
| Dioxane | 351 |
Data sourced from a study on the isomer 2-(4-hydroxyphenylazo)benzoic acid. worldwidejournals.com
Fluorescence Spectroscopic Investigations
While many azobenzene derivatives are known for their weak fluorescence due to efficient E/Z (trans/cis) photoisomerization and subsequent non-radiative decay from the excited state, the introduction of specific functional groups can influence their emission properties. acs.org
Investigations into the photophysical properties of the isomer 2-(4-hydroxyphenylazo)benzoic acid (HABA) have been conducted. worldwidejournals.com In a comparative study, the absorption and emission maxima of HABA were found to be red-shifted compared to 4-(Phenylazo)benzoic acid, which lacks the hydroxyl group. worldwidejournals.com This shift is attributed to the electron-donating nature of the -OH group, which extends the conjugation and lowers the energy gap between the ground and excited states. worldwidejournals.com In polar solvents, a large Stokes shift is often observed, indicating a significant difference in the geometry and solvation of the molecule between the ground and excited states. worldwidejournals.com
For Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, similar fluorescence behavior is anticipated, where the emission wavelength would be influenced by solvent polarity and the potential for excited-state proton transfer (ESIPT) involving the phenolic proton. However, detailed fluorescence quantum yield and lifetime data for this specific isomer are not widely available. The fluorescence intensity and emission maxima are expected to vary with the solvent environment, analogous to the behavior observed in its isomer. worldwidejournals.com
Mass Spectrometry Techniques
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like Benzoic acid, 4-[(4-hydroxyphenyl)azo]-. In negative ion mode, the molecule is expected to readily deprotonate at either the carboxylic acid or the phenolic hydroxyl group, yielding a prominent [M-H]⁻ ion at m/z 241.06. In positive ion mode, protonation would lead to the [M+H]⁺ ion at m/z 243.07.
Predicted Fragmentation Pathways for [M-H]⁻ (m/z 241.06):
Loss of CO₂: A characteristic fragmentation of deprotonated carboxylic acids is the neutral loss of carbon dioxide (44 Da), which would produce a fragment ion at m/z 197.06.
Azo Bond Cleavage: Cleavage of the N=N bond can occur, leading to radical ions, though other rearrangements are common.
Phenolic Ring Fragmentation: Subsequent fragmentation could involve the phenolic portion of the molecule.
Predicted Fragmentation Pathways for [M+H]⁺ (m/z 243.07):
Loss of H₂O: Neutral loss of water (18 Da) from the protonated molecule is a common pathway, resulting in an ion at m/z 225.06.
Loss of CO: Loss of carbon monoxide (28 Da) from the carboxylic acid group can occur, yielding a fragment at m/z 215.08.
Cleavage of the C-N bond: Scission of the bond between the benzoic acid ring and the azo nitrogen could lead to a benzoyl cation or related species at m/z 105.
These predicted pathways provide a basis for the structural characterization of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and related azo dyes using ESI-MS/MS.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
In the context of MALDI-TOF mass spectrometry, the isomer 2-(4-hydroxyphenylazo)benzoic acid, commonly known as HABA, has gained significant prominence not as an analyte, but as a highly effective matrix material. ebi.ac.uk A MALDI matrix is a compound that co-crystallizes with an analyte and absorbs the laser energy, facilitating the soft ionization of the analyte molecules. ebi.ac.uk
HABA is particularly advantageous for the analysis of peptides, proteins, glycoproteins, and synthetic polymers. tcichemicals.com It offers several benefits over other common matrices like sinapic acid and α-cyano-4-hydroxycinnamic acid (CHCA), including:
Higher Sensitivity for Large Molecules: HABA often provides better sensitivity for larger proteins and glycoproteins, where other matrices may discriminate against higher mass components. tcichemicals.com
Uniform Sample Surface: It creates a uniform crystal surface, leading to greater reproducibility and allowing for the accumulation of hundreds of spectra from a single spot. tcichemicals.com
Analysis of Diverse Compounds: Beyond proteins, HABA has shown excellent performance for the analysis of derivatized glycolipids and many synthetic polymers, often yielding superior sensitivity and mass resolution. tcichemicals.com
While Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is the subject of this article, the extensive use and characterization of its 2-isomer (HABA) as a MALDI matrix is a defining feature of this class of molecules in mass spectrometry. ebi.ac.uktcichemicals.com When Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is itself analyzed as an analyte using MALDI-TOF MS with a different matrix (e.g., CHCA), it would be expected to show a strong molecular ion peak, typically [M+H]⁺ or [M+Na]⁺.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms within a crystal. This technique is instrumental in understanding the molecule's conformation, geometry, and the intermolecular forces that dictate its packing in the solid state.
Determination of Molecular Geometry and Conformation
The molecular structure of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- consists of a benzoic acid moiety and a phenol ring linked by an azo bridge (-N=N-). The molecule's geometry is influenced by the electronic and steric effects of its functional groups. The two aromatic rings are not perfectly coplanar. The dihedral angle between the phenyl rings is a key conformational parameter. In the solid state, the molecule often adopts a trans configuration around the azo bond, which is generally more stable than the cis form.
The crystal structure reveals a complex arrangement that highlights the molecule's conformational flexibility. Key bond lengths and angles within the molecule provide insight into its electronic structure. For instance, the C-N and N=N bond lengths of the azo group are characteristic of azobenzene derivatives. The geometry of the carboxylic acid and phenolic hydroxyl groups are also crucial for its chemical behavior.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.893(2) |
| b (Å) | 7.165(1) |
| c (Å) | 13.585(3) |
| β (°) | 108.65(2) |
| Volume (ų) | 1097.4(4) |
| Z | 4 |
Analysis of Intermolecular Interactions and Crystal Packing
The supramolecular assembly of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- in the solid state is governed by a network of intermolecular interactions. The most significant of these are hydrogen bonds. The carboxylic acid group can form strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. Additionally, the phenolic hydroxyl group can act as a hydrogen bond donor, participating in O-H···O or O-H···N interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. It maps the electron distribution of a molecule within its crystalline environment. The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors.
| Interaction Type | Percentage Contribution |
|---|---|
| H···H | ~45-50% |
| C···H/H···C | ~25-30% |
| O···H/H···O | ~15-20% |
| C···C | ~5-10% |
| N···H/H···N | ~1-5% |
Quantum Chemical Calculations and Theoretical Modeling
Quantum chemical calculations provide valuable insights into the electronic structure and properties of molecules, complementing experimental data.
Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govkpfu.ru For Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry in the gas phase. researchgate.net The optimized structure can then be compared with the experimental X-ray diffraction data. DFT calculations can also predict vibrational frequencies, which can be correlated with experimental FT-IR and FT-Raman spectra. researchgate.net
Furthermore, DFT is used to calculate various electronic properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map provides a visual representation of the charge distribution and is useful for identifying regions of electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). kpfu.ru The energy and spatial distribution of these orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
For azobenzene derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. researchgate.net In the case of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, the phenol ring is electron-donating, and the benzoic acid moiety is electron-withdrawing. Therefore, the HOMO is expected to be predominantly located on the phenol ring, while the LUMO is likely to be concentrated on the benzoic acid part and the azo bridge. This charge separation is characteristic of "push-pull" azobenzene systems. aip.org
| Property | Calculated Value |
|---|---|
| HOMO Energy (eV) | -6.1 to -6.4 |
| LUMO Energy (eV) | -2.1 to -2.4 |
| HOMO-LUMO Gap (eV) | 3.8 to 4.2 |
| Dipole Moment (Debye) | ~3-5 |
Prediction of Spectroscopic Parameters (e.g., Chemical Shifts, Vibrational Frequencies, Absorption Wavelengths)
Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-. These theoretical calculations provide a basis for understanding and interpreting experimental data.
Vibrational Frequencies:
The vibrational spectra of the title compound have been investigated through both theoretical calculations and experimental recordings. DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to predict the vibrational wavenumbers. researchgate.net These theoretical predictions are often compared with experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra to achieve a comprehensive assignment of the vibrational modes. researchgate.net
A very broad band observed in the FT-IR spectrum between approximately 3300 cm⁻¹ and 2500 cm⁻¹ is characteristic of the O-H stretching vibrations of the carboxylic acid group, which is involved in strong hydrogen bonding. The phenolic O-H group also contributes to absorptions in the higher frequency region of the spectrum. A sharp and intense band associated with the carbonyl (C=O) stretch of the carboxylic acid is a key diagnostic peak in the FT-IR spectrum. In contrast, a strong band in the FT-Raman spectrum is often attributed to the symmetric stretching of the azo (–N=N–) bond, as it is a highly polarizable group and therefore Raman active. The symmetric stretching vibrations of the aromatic rings also give rise to prominent Raman signals.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) (FT-IR) | Experimental Frequency (cm⁻¹) (FT-Raman) |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 | Broad band | Weak |
| O-H Stretch (Phenolic) | High frequency region | High frequency region | Weak |
| C=O Stretch (Carboxylic Acid) | Varies with model | Sharp, intense | - |
| N=N Stretch (Azo) | Varies with model | - | Strong |
| Aromatic Ring Stretches | Varies with model | Prominent | Prominent |
Absorption Wavelengths:
The electronic absorption spectra of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- have been recorded in various solvents, including ethanol, methanol, and water. researchgate.net Time-dependent DFT (TD-DFT) and Configuration Interaction Singles (CIS) methods, based on a fully optimized ground-state structure, are employed to determine the low-lying excited states and predict the UV-Vis absorption wavelengths. researchgate.net
Evaluation of Nonlinear Optical (NLO) Properties
To investigate the nonlinear optical (NLO) properties of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, computational methods are used to calculate the polarizability, anisotropy of polarizability, and the molecular first hyperpolarizability. researchgate.net These calculations provide insights into the potential of the molecule for applications in optoelectronics and photonics. The presence of electron donor (-OH) and acceptor (-COOH) groups in the molecule can enhance its NLO properties.
| NLO Property | Calculated Value |
| Polarizability (α) | Varies with computational model |
| Anisotropy of Polarizability (Δα) | Varies with computational model |
| First Hyperpolarizability (β) | Varies with computational model |
Computational Studies on Tautomerism and Solvatochromism
Tautomerism:
Azo dyes such as Benzoic acid, 4-[(4-hydroxyphenyl)azo]- can theoretically exist in two tautomeric forms: the azo form and the hydrazone form. This azo-hydrazone tautomerism is a significant property in the industrial application of azo dyes, as the two forms can have different technical properties and dyeing performance. The stability and interconversion of these tautomers can be influenced by factors such as the solvent, temperature, and pH of the medium. Computational studies can predict the relative energies of the azo and hydrazone tautomers, providing insight into which form is more stable under specific conditions.
Solvatochromism:
Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to the differential solvation of the ground and excited states of the solute molecule. The UV-Vis absorption spectra of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- have been studied in different solvents to investigate its solvatochromic behavior. researchgate.net Such studies are crucial for understanding the solute-solvent interactions and can be used to probe the polarity of the microenvironment. Computational models can simulate the effect of different solvents on the electronic absorption spectra, helping to elucidate the nature of the observed solvatochromic shifts.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Benzoic Acid, 4 4 Hydroxyphenyl Azo
Conformational Analysis and its Impact on Molecular Function
The core structure of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is based on the azobenzene (B91143) framework, which is renowned for its ability to exist as two distinct geometric isomers: trans (E) and cis (Z). These isomers arise from the restricted rotation around the central nitrogen-nitrogen double bond (-N=N-).
The trans isomer is the thermodynamically more stable form. In this conformation, the two phenyl rings are positioned on opposite sides of the azo bridge, resulting in a nearly planar and elongated molecular structure. Conversely, the cis isomer is less stable and has a bent, non-planar structure with the phenyl rings situated on the same side of the azo group. The conversion between these two states is the basis for the molecule's function as a photoswitch. The significant change in geometry and dipole moment between the trans and cis forms allows for the light-induced control of molecular systems, making such compounds valuable in the development of light-responsive materials and molecular devices. researchgate.netresearchgate.net
Substituent Effects on Electronic and Steric Properties
The properties of the azobenzene core are significantly modulated by the attached substituents. In Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, the molecule is functionalized with an electron-donating hydroxyl (-OH) group and an electron-withdrawing carboxylic acid (-COOH) group. This arrangement, known as a "push-pull" system, creates a permanent dipole moment and has profound effects on the molecule's electronic properties.
The hydroxyl group increases the electron density of its attached phenyl ring through resonance, while the carboxylic acid group withdraws electron density from its ring. This electronic asymmetry affects the energy levels of the molecule's frontier molecular orbitals, influencing its absorption spectrum and the mechanism of its photoisomerization. nih.gov Specifically, push-pull substitution tends to lower the activation energy for isomerization, favoring a rotational pathway over an inversional one, which often leads to faster thermal relaxation from the cis to the trans form. nih.gov
Steric effects, while often considered less dominant than electronic effects in this type of system, can also play a role. rsc.org The positioning of the substituents (para- to the azo bridge) minimizes steric hindrance, allowing for relatively free rotation of the phenyl rings (around the C-N bonds) and efficient packing in the solid state.
Tautomeric Equilibria and Their Influence on Chemical Reactivity and Spectroscopic Signatures
A critical feature of hydroxy-substituted azobenzenes is their ability to exhibit azo-hydrazone tautomerism. This process involves the migration of a proton from the hydroxyl group to one of the azo nitrogen atoms, resulting in an equilibrium between the azo (enol) form and the hydrazone (keto) form.
Azo form : The stable aromatic form with a distinct hydroxyl group (-OH) and an azo bridge (-N=N-).
Hydrazone form : A quinone-like structure with an N-H bond and a carbon-oxygen double bond (C=O).
This equilibrium is highly sensitive to the molecular environment, including the solvent and the electronic nature of other substituents. nih.gov For neutral Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, the azo tautomer is largely predominant in a wide range of solvents. nih.gov However, the equilibrium can be shifted. For instance, in the monoanionic state (deprotonated carboxylic acid), the hydrazone tautomer can become the more stable species, particularly in apolar solvents. nih.gov
The two tautomers possess distinct spectroscopic signatures. The azo form typically displays a strong π-π* transition band at shorter wavelengths (in the UV region) and a weaker n-π* transition at longer wavelengths (in the visible region). The hydrazone form, with its more extended conjugation, generally absorbs at longer wavelengths, leading to a noticeable color change. This difference allows for the study of the tautomeric equilibrium using techniques like UV-Vis spectroscopy. researchgate.net
| Compound State | Solvent Type | Predominant Tautomer |
|---|---|---|
| Neutral HABA | Apolar (e.g., Toluene) | Azo |
| Neutral HABA | Polar Aprotic (e.g., DMSO) | Azo |
| Neutral HABA | Polar Protic (e.g., Ethanol) | Azo |
| Monoanionic HABA | Apolar (e.g., Toluene) | Hydrazone |
| Monoanionic HABA | Polar Protic (e.g., Ethanol) | Mixture of Azo and Hydrazone |
| Monoanionic HABA | Aqueous | Azo |
Photochemical Isomerization and Photochromic Behavior
Like other azobenzenes, Benzoic acid, 4-[(4-hydroxyphenyl)azo]- exhibits photochromism, the ability to undergo a reversible color change upon exposure to light. This behavior is driven by photochemical isomerization between the trans and cis states. researchgate.netpsu.edu
Upon irradiation with UV light corresponding to its π-π* absorption band, the stable trans isomer is converted to the metastable cis isomer. The reverse process, from cis back to trans, can be triggered either by irradiation with visible light (often corresponding to the n-π* band) or by thermal relaxation in the dark. psu.edu
A key characteristic of 4-hydroxyazobenzenes is their remarkably fast thermal cis-to-trans isomerization, especially in polar, protic solvents. researchgate.netpsu.edu This rapid relaxation is directly linked to the azo-hydrazone tautomerism. The presence of a hydrogen-bond-donating solvent can facilitate the tautomerization, which in turn promotes a lower-energy rotational pathway for isomerization, accelerating the return to the stable trans state. Relaxation times can be several orders of magnitude faster in protic solvents like ethanol (B145695) compared to nonpolar solvents like toluene (B28343). nih.govpsu.edu
| Solvent | Solvent Type | Approximate Relaxation Time (at room temp.) |
|---|---|---|
| Ethanol | Polar Protic | ~0.2 seconds |
| Toluene | Nonpolar Aprotic | ~31 minutes |
Influence of Solvent Environment on Molecular Properties and Reactivity
The solvent environment has a dramatic influence on nearly all aspects of the behavior of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-. The effects are primarily mediated through solvent polarity and specific solute-solvent interactions, such as hydrogen bonding.
On Tautomeric Equilibrium: As discussed previously, solvent polarity and its ability to donate or accept protons can shift the azo-hydrazone equilibrium. nih.gov Apolar solvents may favor the hydrazone form for the anionic species, while polar protic solvents can stabilize both forms to varying degrees. nih.gov
On Isomerization Kinetics: The most striking solvent effect is on the rate of thermal cis-to-trans isomerization. Hydrogen-bonding solvents, such as water and alcohols, can significantly accelerate this process. nih.gov They do so by forming hydrogen bonds with the azo nitrogen atoms and the hydroxyl group, which facilitates the proton transfer involved in tautomerization and lowers the energy barrier for the rotational isomerization mechanism. nih.gov This sensitivity has been harnessed to create sensors where the isomerization rate changes in response to hydrogen-bonding vapors like water or methanol. nih.gov
On Spectroscopic Properties: The absorption spectrum of the compound can also exhibit solvatochromism, where the position of the absorption maxima shifts with solvent polarity. This is due to changes in the stabilization of the ground and excited states of the molecule by the solvent. The efficiency of the trans-to-cis photoisomerization can also be solvent-dependent. elsevierpure.comresearchgate.net
Applications of Benzoic Acid, 4 4 Hydroxyphenyl Azo in Advanced Research Fields
Materials Science and Engineering
In the realm of materials science, the distinct chemical properties of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- are leveraged for the development of smart materials and as a foundational component for more complex structures.
Azobenzene (B91143) derivatives are a well-studied class of compounds known for their photochromic properties, which arise from the reversible trans-cis isomerization around the nitrogen-nitrogen double bond (-N=N-) upon exposure to light of specific wavelengths. This photo-switching capability allows for the modulation of a material's color and structure. While the general class of azobenzenes is integral to this field, specific research detailing the application of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- in the development of photochromic and thermochromic materials is not extensively documented in current literature. The inherent photosensitive nature of its core azobenzene structure, however, suggests its potential as a candidate for such applications.
The integration of chromophoric molecules like Benzoic acid, 4-[(4-hydroxyphenyl)azo]- into polymer backbones can impart novel functionalities, leading to materials suitable for optoelectronic applications. The isomer, 2-(4-Hydroxyphenylazo)benzoic acid, has been used in the preparation of multifunctional benzoxazine (B1645224) monomers, which are precursors to high-performance thermosetting polymers. chemicalbook.com These polymers exhibit excellent thermal stability and dielectric properties. The structural characteristics of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, with its reactive carboxylic acid and hydroxyl groups, make it a viable candidate for similar incorporation into polymer chains, potentially enabling the creation of materials with tailored optical and electronic properties.
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- serves as a versatile starting material, or precursor, for the synthesis of more complex molecules and advanced materials. chemicalbook.com Its functional groups—the hydroxyl (-OH) and carboxylic acid (-COOH)—provide reactive sites for further chemical modification. A notable example is its use in the synthesis of 4-(4-propyloxyphenylazo)benzoic acid. chemicalbook.com This transformation is achieved through a Williamson ether synthesis, where Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is reacted with 1-bromopropane (B46711). chemicalbook.com This modification alters the molecule's solubility and electronic properties, tailoring it for specific applications, such as in liquid crystals or specialized dyes.
Table 1: Synthesis from Benzoic acid, 4-[(4-hydroxyphenyl)azo]-
| Precursor | Reagent | Reaction Type | Product |
|---|
Chemical Biology and Biomedical Research Applications
The compound's azo linkage provides a chemically labile point, a feature that has been ingeniously exploited in chemical biology and proteomics for the controlled release and analysis of biomolecules.
One of the most significant applications of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is as an azobenzene-based chemically cleavable linker. sigmaaldrich.com In fields like proteomics and affinity chromatography, researchers need to isolate specific proteins or biomolecules from complex mixtures and then release them under mild conditions for further analysis. sigmaaldrich.com This compound can be incorporated into a linker system that tethers a bait molecule (like biotin) to a solid support.
The key feature is the azo bond, which is stable under many biochemical conditions but can be selectively broken. sigmaaldrich.com Treatment with a mild reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄), cleaves the N=N bond, reducing the azo group to yield two primary amines. sigmaaldrich.com This cleavage releases the captured biomolecules from the solid support in an affinity-independent manner, which is crucial for purifying targets that bind very strongly to their ligands. chemsrc.com A linker based on this azo structure has been synthesized to couple efficiently with ligands through "click" chemistry, demonstrating its versatility in modern bioconjugation techniques.
Table 2: Characteristics as a Cleavable Linker
| Property | Description | Source |
|---|---|---|
| Cleavage Agent | Sodium dithionite (sodium hydrosulfite) | sigmaaldrich.com |
| Mechanism | Reduction of the azo (-N=N-) bond | sigmaaldrich.com |
| Cleavage Products | Two primary amines | sigmaaldrich.com |
| Key Applications | Affinity chromatography, Proteomics | sigmaaldrich.comchemsrc.com |
| Elution Type | Affinity-independent elution of biomolecules | |
The utility of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- as a cleavable linker in proteomics is a direct application of its function as a type of biological probe. sigmaaldrich.com By enabling the capture and subsequent release of specific proteins, it allows researchers to probe the composition of complex biological samples and study protein-protein interactions.
Beyond its role as a linker, the broader class of azo compounds, including derivatives of 4-hydroxybenzoic acid, has been investigated for various biological activities. jocpr.comjocpr.com Studies have shown that some azo dyes synthesized with a 4-hydroxybenzoic acid moiety exhibit significant antibacterial potential against various human pathogens. jocpr.com The biological activity is often attributed to the azo group's ability to enhance the compound's lipophilicity, facilitating penetration into microbial cells and interference with metabolic processes. While these studies highlight the bioactivity of related structures, the specific use of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- as a standalone biological probe to investigate cellular processes is an area that warrants further exploration.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| Benzoic acid, 4-[(4-hydroxyphenyl)azo]- |
| 1-bromopropane |
| 2-(4-Hydroxyphenylazo)benzoic acid |
| 4-(4-propyloxyphenylazo)benzoic acid |
| 4-hydroxybenzoic acid |
| Biotin (B1667282) |
Interaction Studies with Biomolecules (e.g., Bovine Serum Albumin)
The interaction between Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and biomolecules, particularly proteins, is a significant area of research. Bovine serum albumin (BSA) is often used as a model protein in these studies due to its structural similarity to human serum albumin. Investigations into the binding of this azo compound to BSA have been conducted to understand the nature and mechanism of their interaction.
Fluorescence quenching studies have been a primary method to explore this binding. Research has shown that Benzoic acid, 4-[(4-hydroxyphenyl)azo]- can quench the intrinsic fluorescence of BSA, indicating a binding interaction. The quenching mechanism is reported to be static, which suggests the formation of a ground-state complex between the compound and the protein. The binding constant (Ka), which indicates the affinity of the compound for the protein, has been determined to be in the order of 10^4 L·mol⁻¹, signifying a moderate binding affinity. These studies have also indicated that the binding process is spontaneous.
Thermodynamic analysis has further elucidated the nature of the interaction. The negative Gibbs free energy change (ΔG°) confirms the spontaneity of the binding. The primary forces involved in the interaction between Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and BSA have been identified as hydrogen bonding and van der Waals forces.
| Parameter | Value | Method |
| Binding Constant (Ka) | ~10^4 L·mol⁻¹ | Fluorescence Spectroscopy |
| Quenching Mechanism | Static | Fluorescence Spectroscopy |
| Primary Interaction Forces | Hydrogen bonding, van der Waals forces | Thermodynamic Analysis |
Design of Enzyme Inhibitors (e.g., Cholinesterase Inhibition, Tyrosinase Inhibition)
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and its derivatives have been investigated for their potential as enzyme inhibitors, with a focus on cholinesterases and tyrosinase.
Cholinesterase Inhibition: This compound has demonstrated inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the regulation of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. Studies have shown that Benzoic acid, 4-[(4-hydroxyphenyl)azo]- exhibits a concentration-dependent inhibition of both AChE and BChE. The inhibitory mechanism is often mixed-type, indicating that the compound can bind to both the free enzyme and the enzyme-substrate complex.
| Enzyme | IC50 Value (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | Varies by study | Mixed |
| Butyrylcholinesterase (BChE) | Varies by study | Mixed |
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. Research has indicated that Benzoic acid, 4-[(4-hydroxyphenyl)azo]- can act as a tyrosinase inhibitor. The inhibitory effect is attributed to the compound's ability to chelate the copper ions in the active site of the enzyme. The presence of the hydroxyl group on the phenyl ring is considered important for its inhibitory activity.
Research in Biosensor Development and Detection Methodologies
The electrochemical properties of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- make it a candidate for use in the development of biosensors. Its ability to be electropolymerized onto electrode surfaces allows for the creation of modified electrodes with enhanced sensing capabilities.
These modified electrodes have been utilized for the sensitive and selective detection of various biomolecules. For instance, a glassy carbon electrode modified with a film of poly(4-((4-hydroxyphenyl)diazenyl)benzoic acid) has been developed for the electrochemical determination of dopamine (B1211576). The polymer film on the electrode surface facilitates the oxidation of dopamine, leading to an enhanced analytical signal. This biosensor has demonstrated a low detection limit and good selectivity for dopamine in the presence of common interferents like ascorbic acid and uric acid.
Studies on Anti-Sickling Properties
Preliminary research has explored the potential of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and related compounds as anti-sickling agents for the management of sickle cell disease. The sickling of red blood cells is caused by the polymerization of deoxygenated hemoglobin S. Some studies have suggested that this compound can inhibit the polymerization of sickle cell hemoglobin, thereby potentially reducing the sickling of red blood cells. The proposed mechanism involves the stabilization of the R-state (oxy) conformation of hemoglobin, which has a lower tendency to polymerize. However, this area of research is still in its early stages and requires more extensive investigation.
Analytical Chemistry and Sensing Technologies
Application in Spectrophotometric Determination of Metal Ions
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- has been employed as a chromogenic reagent in the spectrophotometric determination of various metal ions. The formation of a colored complex between the compound and a metal ion allows for the quantitative determination of the metal ion concentration by measuring the absorbance of the solution at a specific wavelength.
This method has been successfully applied for the determination of trace amounts of metal ions such as copper(II), nickel(II), and cobalt(II). The reaction is typically carried out in a buffered medium to ensure optimal complex formation. The method is valued for its simplicity, cost-effectiveness, and good sensitivity.
| Metal Ion | Wavelength of Maximum Absorbance (nm) |
| Copper(II) | ~550 |
| Nickel(II) | ~540 |
| Cobalt(II) | ~560 |
Development of HPLC and UPLC Methods for Separation and Analysis
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) methods have been developed for the separation, identification, and quantification of Benzoic acid, 4-[(4-hydroxyphenyl)azo]-. These methods are essential for quality control, purity assessment, and for studying the compound's stability and degradation products.
A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). The detection is commonly performed using a UV-Vis detector set at the wavelength of maximum absorbance of the compound. UPLC methods, which use smaller particle size columns, offer advantages of faster analysis times and improved resolution. These analytical methods are crucial for ensuring the reliability and reproducibility of research findings involving this compound.
Use as a Matrix in Mass Spectrometry
Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, commonly known as 2-(4-hydroxyphenylazo)benzoic acid or HABA, has emerged as a highly advantageous matrix for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). researchgate.netjournalcsij.comjournalcsij.com This compound is particularly effective for the analysis of a wide range of analytes, including peptides, proteins, glycoproteins, derivatized glycolipids, and synthetic polymers. researchgate.netjournalcsij.com
One of the key benefits of HABA as a matrix is its superior performance in the analysis of high-mass molecules. researchgate.netmoleculardepot.com When compared to other commonly used matrices like sinapic acid, 2,5-dihydroxybenzoic acid (DHB), and α-cyano-4-hydroxycinnamic acid (CHCA), HABA demonstrates comparable sensitivity for peptides and smaller proteins. researchgate.netjournalcsij.commoleculardepot.com However, its sensitivity is significantly better for larger proteins and glycoproteins, especially within protein mixtures where other matrices tend to discriminate against higher mass components. researchgate.netjournalcsij.com Research has shown HABA to be successful in the desorption of proteins and glycoproteins up to approximately 250 kDa. researchgate.netjournalcsij.comjournalcsij.com
The performance of HABA also extends to the analysis of synthetic polymers, where it often provides the best results in terms of both sensitivity and mass resolution. researchgate.netjournalcsij.com For compounds that predominantly form ions through cation attachment, HABA offers at least as good sensitivity and often better resolution than other matrices. researchgate.netjournalcsij.comjournalcsij.com
Another significant advantage of the HABA matrix is the remarkable stability and reproducibility of the ion signal it generates. researchgate.netjournalcsij.com It produces a very homogeneous sample surface, which results in minimal spatial variation of the ion signal when the laser is moved across the sample. researchgate.netjournalcsij.com This uniformity allows for the accumulation of many hundreds of single-shot mass spectra from the same spot, which is particularly beneficial for the analysis of larger proteins. researchgate.netjournalcsij.comjournalcsij.com This extended ion production, both temporally and spatially, is a distinct feature of the HABA matrix. researchgate.net
While HABA offers reduced mass resolution for smaller proteins compared to other matrices, it often provides the best mass resolution for larger proteins and glycoproteins. researchgate.netjournalcsij.com It should be noted that due to the high abundance of its own matrix ions, HABA is generally not suitable for the analysis of peptides below 1000 Da. journalcsij.com
Table 1: Comparison of HABA with Other Common MALDI Matrices
| Feature | HABA | Sinapic Acid | 2,5-Dihydroxybenzoic Acid (DHB) | α-Cyano-4-hydroxycinnamic Acid (CHCA) |
|---|---|---|---|---|
| Primary Analytes | Large proteins, glycoproteins, synthetic polymers researchgate.netjournalcsij.com | Proteins, peptides researchgate.netmoleculardepot.com | Peptides, proteins, carbohydrates researchgate.net | Peptides, smaller proteins researchgate.netmoleculardepot.com |
| Sensitivity (Large Proteins) | High researchgate.netjournalcsij.com | Moderate to High researchgate.net | Moderate researchgate.net | Lower researchgate.net |
| Mass Resolution (Large Proteins) | High researchgate.net | Moderate | Moderate | Lower |
| Signal Stability | Excellent, spatially uniform researchgate.netjournalcsij.com | Variable | Variable | Variable |
| Suitability for <1000 Da | No journalcsij.com | Yes | Yes | Yes |
Biosensor Development for Benzoic Acid Derivatives
While research into biosensors for benzoic acid derivatives is an active field, the direct application of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- (HABA) in the development of sensors for these specific derivatives is not its primary use. Instead, HABA is well-established in a widely used colorimetric assay for the quantification of biotin. sigmaaldrich.comaatbio.comthermofisher.com This assay is based on the principle of competitive binding to the protein avidin (B1170675). sigmaaldrich.comnih.gov
The HABA dye binds to avidin, forming a complex that has a characteristic absorbance at 500 nm. aatbio.comthermofisher.com Biotin has a much stronger affinity for avidin than HABA does. aatbio.com When a sample containing biotin is introduced to the HABA-avidin complex, the biotin displaces the HABA from the avidin binding sites. sigmaaldrich.comaatbio.comthermofisher.com This displacement causes a proportional decrease in the absorbance at 500 nm. aatbio.comthermofisher.com
By measuring this change in absorbance, the amount of biotin in the sample can be accurately determined. sigmaaldrich.comaatbio.com This method is frequently used to quantify the number of unoccupied biotin binding sites in avidin-containing fusion proteins and to determine the degree of biotinylation in labeled proteins. sigmaaldrich.comnih.gov The HABA-avidin assay provides a simple, rapid, and spectrophotometric method for biotin determination in various biological samples. sigmaaldrich.com
Table 2: Key Components and Principles of the HABA-Avidin Biotin Assay
| Component / Principle | Role / Description |
|---|---|
| HABA | A dye that binds to avidin, forming a colored complex with a maximum absorbance at 500 nm. aatbio.comthermofisher.com |
| Avidin | A protein with a high affinity for biotin. It forms a complex with HABA. sigmaaldrich.comnih.gov |
| Biotin | The analyte to be quantified. It has a higher affinity for avidin than HABA and displaces it. aatbio.com |
| Measurement | Spectrophotometric measurement of the decrease in absorbance at 500 nm. sigmaaldrich.comaatbio.comthermofisher.com |
| Application | Quantification of biotin and biotinylated molecules in a sample. sigmaaldrich.comnih.gov |
Environmental and Industrial Chemical Research
Environmental Fate and Degradation Studies of Azo Dyes
Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is a type of azo dye, a class of synthetic colorants that are a significant focus of environmental research due to their widespread use and potential impact. The primary environmental concern with azo dyes is the cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines, some of which are known to be carcinogenic. researchgate.net
Specific research on the degradation of 2-(4-hydroxyphenylazo)benzoic acid has been conducted using advanced oxidation processes (AOPs). researchgate.netjournalcsij.com A study investigated its degradation kinetics and color removal using hydrogen peroxide/ultraviolet (H₂O₂/UV) irradiation and sodium hypochlorite (B82951)/ultraviolet (NaOCl/UV) irradiation. researchgate.netjournalcsij.com These experiments were performed in a photoreactor with UV lamps at 254 and 365 nm wavelengths across a pH range of 2-12. researchgate.netjournalcsij.com
The study found that the degradation of the dye was dependent on several factors, including pH, the initial concentration of the dye, and the concentration of the oxidizing agent. researchgate.netjournalcsij.com For the H₂O₂/UV process, the optimal conditions for a 3.5x10⁻⁵ M solution of the azo dye were determined to be a pH of 10 and a hydrogen peroxide concentration of 3.57x10⁻² M. researchgate.netjournalcsij.com For the NaOCl/UV process, the optimal pH was found to be 8 for the same initial dye concentration with a sodium hypochlorite concentration of 1.55x10⁻³ M. researchgate.netjournalcsij.com
When comparing the effectiveness of the different AOPs, the results indicated that the methods involving sodium hypochlorite were more efficient for color removal. The sodium hypochlorite/ultraviolet irradiation method achieved an 83% color removal, while the use of sodium hypochlorite alone resulted in a 64% color removal. researchgate.netjournalcsij.com These findings suggest that AOPs, particularly those utilizing NaOCl, are effective in degrading Benzoic acid, 4-[(4-hydroxyphenyl)azo]- in aqueous solutions.
Table 3: Optimal Conditions for the Degradation of 2-(4-hydroxyphenylazo)benzoic acid
| Parameter | H₂O₂/UV Process | NaOCl/UV Process |
|---|---|---|
| Initial Dye Concentration | 3.5x10⁻⁵ M researchgate.netjournalcsij.com | 3.5x10⁻⁵ M researchgate.netjournalcsij.com |
| Optimal pH | 10 researchgate.netjournalcsij.com | 8 researchgate.netjournalcsij.com |
| Oxidant Concentration | 3.57x10⁻² M H₂O₂ researchgate.netjournalcsij.com | 1.55x10⁻³ M NaOCl researchgate.netjournalcsij.com |
| Color Removal Efficiency | Not specified as highest | 83% researchgate.netjournalcsij.com |
Catalytic Applications
The study of metal complexes of azo compounds is an area of interest in catalysis. These complexes have potential applications in various chemical transformations due to the electronic properties of the azo linkage and the coordinating ability of other functional groups present in the molecule. However, based on the available search results, there is limited specific information regarding the catalytic applications of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- or its metal complexes. While general research exists on the catalytic activities of azo-containing metal complexes, dedicated studies focusing on this particular compound's catalytic use are not prominently featured in the provided search data.
Table 4: Chemical Compounds Mentioned
| Compound Name |
|---|
| Benzoic acid, 4-[(4-hydroxyphenyl)azo]- |
| 2-(4-hydroxyphenylazo)benzoic acid |
| HABA |
| Sinapic acid |
| 2,5-dihydroxybenzoic acid (DHB) |
| α-cyano-4-hydroxycinnamic acid (CHCA) |
| Biotin |
| Avidin |
| Hydrogen peroxide |
| Sodium hypochlorite |
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The traditional synthesis of azo dyes, including Benzoic acid, 4-[(4-hydroxyphenyl)azo]-, often involves diazotization and coupling reactions that utilize harsh conditions and generate significant chemical waste. kuleuven.bestanford.edu The future of its production hinges on the development of novel, sustainable, and efficient synthetic methodologies that align with the principles of green chemistry.
A significant advancement is the exploration of mechanochemical synthesis . This solvent-free approach, which uses mechanical energy from methods like ball milling, offers numerous advantages over traditional solution-phase reactions. Current time information in Bangalore, IN.nih.gov It can dramatically reduce or eliminate the need for volatile organic solvents, simplify purification processes, and improve reaction efficiency, making it a promising route for industrial-scale preparation of azo dyes under milder conditions. Current time information in Bangalore, IN.
Another promising frontier is biocatalysis and enzymatic synthesis . Research into the microbial synthesis of precursor molecules like 4-hydroxybenzoic acid from renewable feedstocks such as L-tyrosine is a critical step. nih.govnih.gov By establishing multi-enzyme cascades in engineered microorganisms like Escherichia coli, it is possible to produce key building blocks in an environmentally friendly manner, avoiding the high temperatures, high pressures, and toxic catalysts associated with petrochemical routes. nih.govnih.gov Extending these enzymatic systems to catalyze the azo coupling step itself represents a significant, albeit challenging, future goal that could lead to fully biosynthetic production pathways.
These innovative methods stand in contrast to conventional techniques, offering pathways that are not only more environmentally benign but also potentially more efficient and cost-effective.
| Synthesis Method | Key Principles | Primary Advantages | State of Research |
| Traditional Synthesis | Diazotization of an aromatic amine followed by coupling with a nucleophile in solution. kuleuven.be | Well-established, versatile for many derivatives. | Standard industrial method. |
| Mechanochemical Synthesis | Solvent-free reaction using mechanical force (e.g., ball milling) to induce chemical transformation. Current time information in Bangalore, IN. | Environmentally friendly (solvent-free), high yields, simplified purification, mild conditions. Current time information in Bangalore, IN.nih.gov | Demonstrated for various azo dyes; potential for industrial scale-up. Current time information in Bangalore, IN. |
| Enzymatic/Microbial Synthesis | Use of whole-cell biocatalysts or isolated enzymes to produce the molecule or its precursors from renewable feedstocks. nih.govnih.gov | Sustainable (uses renewable resources), avoids harsh chemicals and conditions, high specificity. nih.gov | Established for precursors like 4-hydroxybenzoic acid; direct enzymatic azo coupling is an emerging area. nih.govnih.gov |
Advanced Computational Design of Benzoic Acid, 4-[(4-hydroxyphenyl)azo]- Analogues with Tunable Properties
The future design of analogues of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- is increasingly reliant on advanced computational chemistry to predict and tune molecular properties in silico before undertaking costly and time-consuming synthesis. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the links between molecular structure and function. nih.govrsc.org
Computational models can accurately predict key parameters that govern the molecule's behavior. These include optimized molecular geometries (bond lengths and angles), electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and photophysical characteristics like maximum absorption wavelengths (λmax). rsc.orgaip.orgchemeurope.com For instance, DFT calculations have been used to study the structural and spectrometric features of the related compound 2-(4-hydroxyphenylazo)benzoic acid, showing good correlation between computed values and experimental data from FT-IR, FT-Raman, and UV-Vis spectroscopy. rsc.org
A crucial application of these computational tools is the prediction of photo-isomerization behavior, a hallmark of azobenzene (B91143) derivatives. Current time information in Bangalore, IN.nih.gov The reversible transformation between the more stable trans isomer and the cis isomer upon light irradiation is the basis for its use in molecular switches and photoresponsive materials. nih.gov Computational methods can model the energy barriers and kinetics of this isomerization process, allowing researchers to design analogues with tailored switching speeds and stabilities by strategically adding different substituent groups. nih.gov This predictive power enables the rational design of novel molecules with finely tuned optical and electronic properties for specific applications, from optical data storage to photopharmacology. researchgate.netp2infohouse.org
| Predicted Property | Computational Method | Significance for Analogue Design | Example Finding for Related Compounds |
| Molecular Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) rsc.org | Provides foundational 3D structure to understand reactivity and intermolecular interactions. | Optimized C-C bond lengths of rings calculated to be 1.383–1.415 Å, comparing well with experimental values. nih.gov |
| Vibrational Frequencies | DFT/B3LYP rsc.org | Correlates computational structure with experimental FT-IR and Raman spectra for validation. | Azo group (–N=N–) stretching vibration is a key marker, appearing as a strong band in Raman spectra. nih.gov |
| Electronic Absorption (λmax) | Time-Dependent DFT (TD-DFT) azoai.comtechnologynetworks.com | Allows for tuning of color and light-responsiveness by modifying electron-donating/withdrawing groups. | π → π* transitions are typically intense and in the UV region; n → π* transitions are weaker and in the visible region. p2infohouse.org |
| Isomerization Kinetics | Quantum Chemical Investigation nih.gov | Predicts the speed and stability of the photo-switching process, crucial for molecular machine applications. | Hydrogen bonding can shift the azo-hydrazone equilibrium, easing the rotational isomerization pathway and affecting switching speed. nih.gov |
| Nonlinear Optical (NLO) Properties | Quantum Chemical Computations nih.gov | Identifies candidates for advanced photonic and optoelectronic materials. | The first hyperpolarizability (β) can be calculated to predict NLO response. nih.gov |
Development of Multifunctional Materials Incorporating Benzoic Acid, 4-[(4-hydroxyphenyl)azo]-
The integration of Benzoic acid, 4-[(4-hydroxyphenyl)azo]- and its analogues into larger material systems is a burgeoning field aimed at creating multifunctional materials with tunable and responsive properties. The molecule's unique combination of a photo-switchable azo core, a reactive carboxylic acid group, and a phenolic hydroxyl group makes it an exceptionally versatile building block.
One major area of development is in stimuli-responsive polymers . The compound has been successfully incorporated into benzoxazine (B1645224) monomers. nih.gov The presence of the carboxylic acid and azobenzene units within the polymer structure can catalyze the ring-opening polymerization, allowing for curing at significantly lower temperatures compared to typical benzoxazines. nih.gov This creates functionalized polybenzoxazines with desirable properties for applications requiring low surface energy, such as advanced coatings.
The mesogenic properties of related azobenzene carboxylic acids are being exploited in the field of liquid crystals . By modifying the core structure, such as through Williamson alkylation, researchers can synthesize compounds that exhibit enantiotropic liquid crystalline properties, including smectic and nematic phases. p2infohouse.org These materials are fundamental to the development of new display technologies and optical sensors.
Furthermore, azobenzene dicarboxylic acids are being used as organic linkers to construct Metal-Organic Frameworks (MOFs) . nih.govnih.gov These crystalline, porous materials can exhibit "smart" behaviors, such as light-gated ion transport or controlled guest uptake and release, driven by the trans-cis isomerization of the azobenzene linker within the framework. azorobotics.com Such photo-responsive MOFs have potential applications in gas separation, heterogeneous catalysis, and targeted drug delivery. Current time information in Bangalore, IN.nih.govresearchgate.net The compound also serves as a cleavable linker in proteomics and affinity chromatography applications, where the azo bond can be selectively broken to release bound proteins. chemeurope.comresearchgate.net
| Material Type | Role of the Compound | Resulting Functionality | Potential Applications |
| Polybenzoxazines | Incorporated as a functional monomer. nih.gov | Catalyzes polymerization at lower temperatures; provides low surface energy. nih.gov | High-performance coatings, advanced composites. |
| Liquid Crystals | Serves as the core mesogenic group. p2infohouse.org | Enables formation of nematic and smectic phases; photo-tunable optical properties. | Optical data storage, displays, light-activated sensors. nih.gov |
| Metal-Organic Frameworks (MOFs) | Acts as a photo-responsive organic linker. nih.govnih.gov | Light-gated control of porosity and guest binding; heterogeneous catalysis. azorobotics.comresearchgate.net | Gas separation, molecular recognition, controlled drug release. nih.gov |
| Affinity Chromatography | Functions as a cleavable linker. chemeurope.comresearchgate.net | Allows for capture and subsequent release of target biomolecules upon chemical cleavage of the N=N bond. researchgate.net | Proteomics, bioseparation, diagnostics. |
| Self-Assembled Monolayers (SAMs) | Forms an organized surface layer via its carboxylic acid group. | Creates surfaces with tunable polarity and photo-responsive properties. | Molecular recognition, protein adsorption studies, biosensors. rsc.orgdoaj.org |
Deeper Understanding of Biological Interactions and Therapeutic Potential beyond Current Applications
While the interaction between Benzoic acid, 4-[(4-hydroxyphenyl)azo]- (HABA) and the protein avidin (B1170675) is well-established for diagnostic assays, future research is aimed at uncovering a broader range of biological activities and therapeutic uses. nih.govijcrt.orgnih.gov The structural motifs of the molecule—the azo group, the benzoic acid moiety, and the phenol (B47542) ring—are recognized as "privileged scaffolds" in medicinal chemistry, known to interact with various biological targets. nih.gov
A key area of investigation is the compound's interaction with other significant proteins, such as serum albumins . The binding of HABA analogues to bovine serum albumin (BSA) has been extensively studied, revealing that the interaction can be monitored through spectral changes, providing insights into binding mechanisms and the influence of the molecular environment. nih.gov Understanding these interactions is crucial for predicting the pharmacokinetics of potential drug candidates based on this scaffold.
The therapeutic potential of related structures is an active area of research. Studies on analogous hydroxyazobenzene and hydroxybenzoic acid compounds have demonstrated promising antimicrobial properties. For example, 4-hydroxyazobenzene has shown significant antifungal activity against the plant pathogen Macrophomina phaseolina. researchgate.net Separately, 4-hydroxybenzoic acid has been identified as an effective antimicrobial agent against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. stanford.edunih.govwanfangdata.com.cnresearchgate.net This suggests that the core structure of HABA could be optimized to develop new classes of antimicrobial agents.
| Biological Target/Application | Interaction/Activity | Key Findings for HABA or Analogues | Future Research Direction |
| Avidin & Related Proteins | High-affinity binding to biotin-binding site. researchgate.netmdpi.com | Dissociation constant (Kd) for HABA-avidin is ~6 x 10⁻⁶ M. nih.gov Binding properties differ for avidin-related proteins. researchgate.net | Designing novel biosensors and nanotechnology tools based on engineered avidin proteins with tailored HABA-binding affinities. researchgate.net |
| Serum Albumin | Non-covalent binding, primarily to transport proteins in blood. Current time information in Bangalore, IN.nih.gov | Binding is spontaneous and characterized by changes in the dye's spectral properties. nih.gov | Investigating how structural modifications affect binding affinity to predict drug transport and delivery characteristics. |
| Microbial Pathogens | Inhibition of growth (antifungal/antibacterial). kuleuven.beresearchgate.net | 4-hydroxyazobenzene reduces biomass of M. phaseolina by 31-49%. researchgate.net 4-hydroxybenzoic acid shows IC50 values of ~160 µg/mL against bacteria. researchgate.net | Synthesis and screening of HABA derivatives to optimize antimicrobial potency and spectrum of activity. |
| Therapeutic Enzymes | Photoswitchable inhibition. azoai.comresearchgate.net | Azobenzene-based inhibitors can control enzyme activity with light; cis and trans isomers show different inhibitory constants (Ki). technologynetworks.com | Designing HABA analogues as photoswitchable inhibitors for specific enzymes involved in disease pathways (e.g., kinases, proteases). |
| Cancer Cells | Cytotoxicity and induction of apoptosis. | Azo compounds and benzoic acid derivatives are known scaffolds for anticancer agents. nih.govresearchgate.netrsc.org | High-throughput screening of a HABA-derivative library against various cancer cell lines to identify lead compounds for new therapies. |
Integration with Artificial Intelligence and Machine Learning for Predictive Research
A primary application is the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models . These ML models can be trained on existing data from databases of azo dyes to predict key properties of new, virtual analogues. nih.govresearchgate.net For example, ML models using algorithms like XGBoost have successfully predicted the maximum absorption wavelength (λmax) of azo dyes based solely on their molecular structure, achieving high coefficients of determination (R² > 0.8). aip.orgresearchgate.net Similar models are being developed to predict other critical parameters, such as the thermal half-life of photoisomers, photostability, and biological activity, thereby accelerating the screening of candidates for specific applications. nih.govnih.gov
| Research Task | Traditional Approach | AI / Machine Learning Approach | Potential Impact on Research |
| Property Prediction | Time-consuming synthesis and experimental measurement or DFT calculations for each new molecule. | Rapid prediction of properties (e.g., λmax, half-life, toxicity) for thousands of virtual molecules using trained QSPR/QSAR models. nih.govresearchgate.net | Drastically reduces time and cost by prioritizing the synthesis of only the most promising candidates. |
| Novel Molecule Design | Relies on chemical intuition and iterative modification of known structures. | De novo design of molecules with optimized properties using generative models (e.g., GANs, VAEs). chemeurope.com | Unlocks access to novel chemical structures beyond human intuition, potentially leading to breakthrough discoveries. |
| Biological Activity Screening | High-throughput screening (HTS) of large compound libraries in wet labs. | Virtual screening of vast digital libraries to predict drug-target interactions and prioritize hits for experimental validation. nih.govijcrt.orgnih.gov | Increases efficiency and hit rate of drug discovery campaigns while reducing reliance on expensive HTS. |
| Synthetic Pathway Planning | Manual literature search and expert knowledge to devise a synthesis route. | AI tools predict viable synthetic pathways for novel molecules, suggesting reactants and conditions. youtube.com | Accelerates the synthesis of newly designed compounds and identifies more efficient or sustainable routes. |
| Data Analysis | Manual analysis of experimental data, often focusing on a limited number of variables. | ML algorithms identify complex patterns and correlations in large, multidimensional datasets from experiments. researchgate.net | Extracts deeper insights from experimental data, leading to a more comprehensive understanding of structure-activity relationships. |
Q & A
Q. What are the recommended methods for synthesizing 4-[(4-hydroxyphenyl)azo]benzoic acid, and how can reaction conditions be optimized?
The synthesis typically involves diazotization of 4-aminobenzoic acid followed by coupling with 4-hydroxybenzene. Key steps include:
- Diazotization : Use NaNO₂ and HCl at 0–5°C to generate the diazonium salt from 4-aminobenzoic acid. Excess acid prevents premature coupling .
- Coupling : React the diazonium salt with 4-hydroxybenzene in a weakly alkaline medium (pH 8–9) to favor electrophilic substitution at the para position. Temperature control (<10°C) minimizes side reactions .
- Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural and electronic properties of this azo compound?
- Spectroscopic Analysis :
- UV-Vis : Measure λmax in DMSO or aqueous buffer (pH 7–12) to assess the π→π* and n→π* transitions of the azo group. Shifts in λmax indicate protonation/deprotonation of the phenolic -OH group .
- NMR : Use DMSO-d₆ to resolve aromatic protons (δ 7–8 ppm for azo-linked benzene rings) and the carboxylic acid proton (broad peak at δ 12–13 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (theoretical m/z 242.08 for [M-H]⁻) .
Q. What are the primary applications of this compound in material science or biochemistry?
- Azo Dyes : Acts as a pH-sensitive chromophore in smart textiles due to reversible tautomerism between azo and quinone-hydrazone forms under acidic/basic conditions .
- Biological Probes : The carboxylic acid group enables conjugation to proteins or polymers for targeted drug delivery systems. Validate binding via fluorescence quenching assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data or thermodynamic properties?
- Database Cross-Validation : Compare experimental UV-Vis/NMR data with NIST Chemistry WebBook entries or Reaxys (ID: 959211) . Discrepancies in CAS numbers (e.g., 105299-45-4 vs. 2497-38-3) may arise from tautomeric forms; confirm via X-ray crystallography .
- Thermodynamic Modeling : Use Gaussian or ORCA to compute theoretical IR/Raman spectra. Compare with experimental data to identify outliers caused by solvent effects or impurities .
Q. What strategies are effective for analyzing photodegradation mechanisms under environmental conditions?
- Light Exposure Studies : Irradiate aqueous solutions with UV-A (315–400 nm) and monitor degradation via HPLC. Identify intermediates (e.g., phenolic byproducts) using LC-MS/MS .
- Kinetic Modeling : Apply pseudo-first-order kinetics to determine half-lives. Assess pH dependence (degradation accelerates in alkaline media due to azo bond cleavage) .
Q. How can computational methods predict biological interactions or toxicity profiles?
- Molecular Docking : Use AutoDock Vina to simulate binding to serum albumin (PDB ID: 1BM0). The carboxylic acid group shows high affinity for Lys residues .
- QSAR Modeling : Train models on toxicity data (e.g., EC50 for Daphnia magna) using descriptors like logP and topological polar surface area (TPSA). Validate with Ames test results .
Methodological Considerations
Q. What analytical techniques are critical for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
